molecular formula C10H12O2.C4H13N3<br>C14H25N3O2 B12771612 N'-(2-aminoethyl)ethane-1,2-diamine;2-[(4-methylphenoxy)methyl]oxirane CAS No. 68411-70-1

N'-(2-aminoethyl)ethane-1,2-diamine;2-[(4-methylphenoxy)methyl]oxirane

Cat. No.: B12771612
CAS No.: 68411-70-1
M. Wt: 267.37 g/mol
InChI Key: LQICHYJSSHLFIA-UHFFFAOYSA-N
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Description

N’-(2-aminoethyl)ethane-1,2-diamine;2-[(4-methylphenoxy)methyl]oxirane is a complex organic compound with significant applications in various fields. The compound consists of two primary components: N’-(2-aminoethyl)ethane-1,2-diamine, a polyamine, and 2-[(4-methylphenoxy)methyl]oxirane, an epoxide. The combination of these two components results in a versatile molecule with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-aminoethyl)ethane-1,2-diamine typically involves the reaction of 1,2-dichloroethane with ammonia under high temperature and pressure conditions. The reaction proceeds as follows: [ \text{ClCH}_2\text{CH}_2\text{Cl} + 2\text{NH}_3 \rightarrow \text{H}_2\text{NCH}_2\text{CH}_2\text{NH}_2 + 2\text{HCl} ] The product is then purified through distillation to obtain N’-(2-aminoethyl)ethane-1,2-diamine .

The synthesis of 2-[(4-methylphenoxy)methyl]oxirane involves the reaction of 4-methylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{CH}_3)\text{OH} + \text{ClCH}_2\text{CH(O)}\text{CH}_2 \rightarrow \text{C}_6\text{H}_4(\text{CH}_3)\text{OCH}_2\text{CH(O)}\text{CH}_2\text{Cl} ] The intermediate product is then treated with a base to form the final epoxide .

Industrial Production Methods

Industrial production of N’-(2-aminoethyl)ethane-1,2-diamine involves the use of large-scale reactors where 1,2-dichloroethane and ammonia are reacted under controlled conditions. The reaction mixture is then subjected to distillation and purification processes to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N’-(2-aminoethyl)ethane-1,2-diamine;2-[(4-methylphenoxy)methyl]oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives where the epoxide ring is opened[][6].

Scientific Research Applications

N’-(2-aminoethyl)ethane-1,2-diamine;2-[(4-methylphenoxy)methyl]oxirane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine;2-[(4-methylphenoxy)methyl]oxirane involves its interaction with various molecular targets. The polyamine component can interact with nucleic acids and proteins, influencing their structure and function. The epoxide component can react with nucleophiles, leading to the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

    Diethylenetriamine: A polyamine with similar chemical properties.

    Epichlorohydrin: An epoxide used in similar applications.

    Triethylenetetramine: Another polyamine with comparable reactivity[][9].

Uniqueness

N’-(2-aminoethyl)ethane-1,2-diamine;2-[(4-methylphenoxy)methyl]oxirane is unique due to the combination of a polyamine and an epoxide in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various applications .

Properties

CAS No.

68411-70-1

Molecular Formula

C10H12O2.C4H13N3
C14H25N3O2

Molecular Weight

267.37 g/mol

IUPAC Name

N'-(2-aminoethyl)ethane-1,2-diamine;2-[(4-methylphenoxy)methyl]oxirane

InChI

InChI=1S/C10H12O2.C4H13N3/c1-8-2-4-9(5-3-8)11-6-10-7-12-10;5-1-3-7-4-2-6/h2-5,10H,6-7H2,1H3;7H,1-6H2

InChI Key

LQICHYJSSHLFIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC2CO2.C(CNCCN)N

Origin of Product

United States

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